三(乙二胺)铑(III)三氯化物三水合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

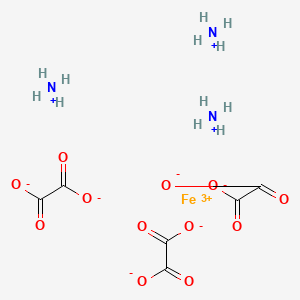

The synthesis of related compounds such as tris(ethylenediamine)cobalt(III) chloride oxalate trihydrate showcases methods that could potentially apply to the rhodium complex, involving coordination of ethylenediamine ligands to a metal center in an aqueous medium, followed by crystallization (Kirubavathy et al., 2014).

Molecular Structure Analysis

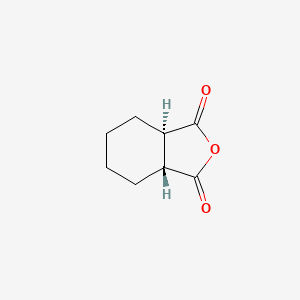

The molecular structure of complexes similar to tris(ethylenediamine)rhodium(III) is characterized by the coordination of ethylenediamine ligands to a central metal atom, forming a distorted octahedral geometry. This arrangement is noted in compounds like bis(ethylenediamine)(phenanthrenequinone diimine)rhodium(III) tribromide trihydrate, where N-Rh-N angles and Rh-N distances provide insights into the structural aspects of these complexes (Schaefer et al., 1992).

Chemical Reactions and Properties

The chemical properties of tris(ethylenediamine)rhodium(III) complexes involve their reactivity with various ligands and the potential for catalytic activity. For example, catalytic racemization studies of tris(ethylenediamine)cobalt(III), platinum(IV), and rhodium(III) halides shed light on the reactivity and interaction of these complexes with other molecules, providing a foundation for understanding the chemical behavior of the rhodium complex (Sen & Fernelius, 1959).

Physical Properties Analysis

The physical properties, including solubility, color change upon heating (thermochromism), and crystallization behavior, are crucial for understanding these complexes. The synthesis and characterization of related compounds provide a basis for deducing the physical characteristics of the rhodium complex, emphasizing the role of ligands and the metal center in determining these properties.

Chemical Properties Analysis

The chemical properties analysis focuses on the complex's reactivity, including ligand substitution reactions, redox behavior, and catalytic activities. The study of similar complexes, such as the photo-ligand-substitution reaction of tris(ethylenediamine)cobalt(III) ion with N-bis(2-hydroxyethyl)dithiocarbamate ion, illustrates the types of reactions these complexes undergo and their potential applications in catalysis and synthesis (Nakashima & Kida, 1977).

科学研究应用

化学合成与表征

三(乙二胺)铑(III)三氯化物三水合物在各种金属配合物的合成和表征中至关重要。例如,三(乙二胺)钴(III)氯化物草酸三水合物的合成得到探索,揭示了它通过胺氮与扭曲的八面体几何结构进行六配位,同时具有显着的抗菌和细胞毒活性 (Jone Kirubavathy 等,2014)。类似地,三(乙二胺)镍(II)重铬酸盐配合物已被合成和表征,提供了对它们的结构方面和磁性的见解 (Srinivasan 等,2009)。

材料科学与催化

该化合物在材料科学中具有应用,特别是在合成高质量材料方面。例如,三(乙二胺)Al(III)Cl3 已被用作生成块状 AlN 和薄膜的单一来源前体,展示了该化合物在材料合成中的多功能性 (Chaurasia 等,2019)。

光谱学与结构分析

该化合物还在增强光谱研究中发挥作用。在 13 C-NMR 光谱中添加三(乙二胺)铬(III)氯化物作为弛豫剂,改善了化学位移弥散,并阐明了没有它无法识别的峰,突出了它在改善光谱分析中的作用 (Wilson 等,2007)。

晶体工程与结构化学

该化合物在晶体工程和结构化学中具有重要用途。三(乙二胺)配合物的合成和分析为它们的晶体结构提供了宝贵的见解,提供了对分子几何结构和键合的更深入理解 (Pham 等,2017)。

安全和危害

属性

IUPAC Name |

ethane-1,2-diamine;trichlororhodium;trihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H8N2.3ClH.3H2O.Rh/c3*3-1-2-4;;;;;;;/h3*1-4H2;3*1H;3*1H2;/q;;;;;;;;;+3/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHSLUQMEKOPKJG-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)N.C(CN)N.C(CN)N.O.O.O.Cl[Rh](Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H30Cl3N6O3Rh |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tris(ethylenediamine)rhodium(III) trichloride trihydrate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3R,5S,6S,7R,8S,9R,12R,13S,14S,15R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-[(2R,4S,5S,6S)-4-methoxy-6-methyl-5-propanoyloxyoxan-2-yl]oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-14-yl] propanoate](/img/structure/B1143716.png)